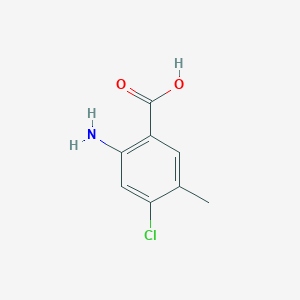

2-Amino-4-chloro-5-methylbenzoic acid

描述

Contextualization within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids, with benzoic acid as the parent compound, are characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. This arrangement imparts a unique set of chemical properties, including moderate acidity and susceptibility to a variety of chemical transformations. The chemistry of these compounds is dominated by reactions of the carboxyl group, such as esterification and amidation, as well as electrophilic aromatic substitution on the benzene (B151609) ring. The electronic nature of the substituents on the ring significantly influences the reactivity of the molecule. For instance, electron-donating groups can activate the ring towards electrophilic attack, while electron-withdrawing groups have a deactivating effect.

Significance of Aminochloro-methylbenzoic Acid Motifs in Research

The specific combination of amino, chloro, and methyl groups on a benzoic acid scaffold, as seen in 2-Amino-4-chloro-5-methylbenzoic acid, creates a molecule with a distinct set of properties and reactivity. The amino group, being an activating and ortho-, para-directing group, enhances the electron density of the aromatic ring and influences the regioselectivity of further reactions. The chloro and methyl groups also contribute to the electronic and steric environment of the molecule, further refining its reactivity and potential applications.

This particular arrangement of functional groups is of significant interest in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple reactive sites allows for the construction of complex heterocyclic systems and other bioactive molecules. For example, the amino and carboxylic acid groups can be utilized in cyclization reactions to form quinazolinones, a class of compounds with a broad spectrum of biological activities.

Historical Development of Research on this compound

The study of aminobenzoic acids has a history stretching back to the 19th century, with early research focusing on their synthesis and basic chemical properties. The exploration of substituted derivatives, including halogenated and alkylated forms, gained momentum in the 20th century as the field of medicinal chemistry began to burgeon. Researchers started to recognize the potential of these molecules as scaffolds for the development of new therapeutic agents.

While specific historical details on the initial synthesis and characterization of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader advancement in the synthesis and application of substituted anthranilic acid derivatives. The development of more sophisticated synthetic methodologies in the mid to late 20th century, including regioselective halogenation and amination reactions, paved the way for the preparation of a wide variety of specifically substituted benzoic acids like the title compound. Its primary role has been as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical sector. For instance, it is a crucial building block for certain modern insecticides. The ongoing need for novel and effective active ingredients in agriculture and medicine continues to drive research into the synthesis and applications of such specialized chemical intermediates.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry. Below are two interactive tables summarizing its key properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H8ClNO2 |

| Molecular Weight | 185.61 g/mol |

| Appearance | Data not readily available |

| Melting Point | Data not readily available for this specific isomer. The related isomer, 2-Amino-5-chloro-3-methylbenzoic acid, has a melting point of 239-243 °C. sigmaaldrich.com |

| Boiling Point | Data not readily available |

| Solubility | Data not readily available for this specific isomer. The solubility of the related isomer, 2-amino-5-chloro-3-methylbenzoic acid, has been studied in various solvents. |

| Property | Value |

|---|---|

| CAS Number | 155184-81-9 |

| IUPAC Name | This compound |

| SMILES | CC1=C(C=C(C(=C1)C(=O)O)N)Cl |

| InChI Key | Data not readily available |

Detailed Research Findings

The primary value of this compound in academic and industrial research lies in its role as a versatile intermediate for the synthesis of more complex, often biologically active, molecules.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from simpler, commercially available precursors. A common strategy involves the functionalization of a pre-existing benzoic acid derivative. For instance, a plausible synthetic route could involve the chlorination and amination of 5-methylbenzoic acid, with careful control of reaction conditions to achieve the desired regiochemistry. The order of these transformations is crucial to direct the substituents to the correct positions on the aromatic ring.

Applications in the Synthesis of Bioactive Compounds

Quinazolinones: The reaction of the amino and carboxylic acid functionalities with a suitable one-carbon synthon can lead to the formation of a quinazolinone ring system. These compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Agrochemicals: As previously mentioned, this compound is a known intermediate in the synthesis of certain insecticides. The specific arrangement of the amino, chloro, and methyl groups is likely crucial for the final molecule's biological activity and target specificity.

Spectroscopic analysis is a critical tool for the characterization of organic compounds. Based on the structure of this compound and data from similar compounds, the following spectroscopic features would be expected:

¹H NMR: The proton nuclear magnetic resonance spectrum would show distinct signals for the aromatic protons, the methyl protons, the amino protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions on the substituted ring.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carboxyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present. Key absorptions would include N-H stretching vibrations for the amino group, a broad O-H stretch for the carboxylic acid, and a strong C=O stretch for the carbonyl group.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns.

Regioselective Synthesis Approaches

The specific regiochemistry of this compound, with its 1,2,4,5-substitution pattern, presents a significant synthetic challenge. Achieving this precise arrangement of amino, chloro, methyl, and carboxylic acid groups requires highly controlled, regioselective reactions.

Direct Functionalization Strategies

Direct functionalization would involve introducing the final substituent onto a precursor that already contains the other three groups. For instance, this could hypothetically involve:

Directed C-H Carboxylation: Starting with 4-chloro-3-methylaniline, a directed C-H activation and carboxylation at the ortho-position to the amino group would be a potential, though challenging, route. The amino group can act as a directing group in such transformations.

Electrophilic Chlorination: Starting from 2-amino-5-methylbenzoic acid, an electrophilic chlorination reaction would need to be highly regioselective to install the chlorine atom at the C4 position. The activating, ortho-para directing nature of both the amino and methyl groups, and the meta-directing nature of the carboxylic acid, would likely lead to a mixture of isomers, complicating this approach.

No specific examples or data for these direct functionalization strategies for this compound have been found in the reviewed literature.

Multi-step Reaction Sequence Optimization

Patents and studies on related isomers, such as 2-amino-3-methyl-5-chlorobenzoic acid, often detail multi-step pathways involving nitration, hydrogenation reduction, and chlorination of a suitable precursor like m-methylbenzoic acid. google.com However, no analogous optimized sequence for this compound has been reported.

Novel Catalytic Systems in Synthesis

Modern organic synthesis heavily relies on catalytic systems to improve efficiency, selectivity, and reaction conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium and copper, are widely used for C-N (amination) and C-C (carboxylation) bond formation. acs.orgsemanticscholar.orgnih.govrsc.org

Buchwald-Hartwig Amination: A plausible, though undocumented, route could involve a palladium-catalyzed amination of a precursor like 2-bromo-4-chloro-5-methylbenzoic acid.

Copper-Catalyzed Ullmann Condensation: Copper-catalyzed amination of chlorobenzoic or bromobenzoic acids is a well-established method for synthesizing N-aryl and N-alkyl anthranilic acid derivatives. acs.orgnih.govorganic-chemistry.org This approach could theoretically be adapted, although it has not been specifically reported for this compound.

A summary of typical conditions for copper-catalyzed amination of related halobenzoic acids is presented below, though it must be stressed that this data is not specific to the target compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Cu / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 70-99 | acs.orgnih.gov |

| CuI | K₂CO₃ | Diethylene Glycol | 130 | Moderate | acs.org |

Organocatalytic Transformations

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amino acids, such as proline, and their derivatives are prominent organocatalysts, often used in asymmetric synthesis. nih.govyoutube.com Their application in the synthesis of aromatic amino acids is less common than transition metal catalysis. There is currently no literature available describing the use of organocatalytic transformations in the synthesis of this compound or closely related substituted anthranilic acids.

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles include using less hazardous reagents, employing safer solvents (like water or ethanol), improving atom economy, and using catalytic rather than stoichiometric reagents.

Without established synthetic routes for this compound, it is not possible to analyze a specific process for its adherence to green chemistry principles. However, any future development of its synthesis would benefit from incorporating these principles, such as by selecting a catalytic route over a stoichiometric one and minimizing the use of hazardous solvents.

An exploration of contemporary and forward-looking synthetic strategies for the chemical compound this compound reveals a focus on enhancing efficiency, sustainability, and scalability. While detailed research explicitly targeting the industrial-level synthesis of this specific molecule (CAS 155184-81-9) is limited in publicly accessible literature, significant insights can be drawn from methodologies developed for its structural isomers. These parallel research efforts highlight key advancements in green chemistry and process development that are directly applicable to this class of compounds.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-4-chloro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCMZVNLUFYRAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454988 | |

| Record name | 2-AMINO-4-CHLORO-5-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155184-81-9 | |

| Record name | 2-Amino-4-chloro-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155184-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-AMINO-4-CHLORO-5-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-chloro-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 2 Amino 4 Chloro 5 Methylbenzoic Acid Reactivity

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic studies on 2-Amino-4-chloro-5-methylbenzoic acid are not extensively documented in publicly available literature. However, the principles of physical organic chemistry allow for a robust prediction of its behavior.

Kinetic studies would involve monitoring the rate of reactions at various temperatures to determine rate laws and activation parameters. For instance, in an esterification reaction, the rate could be followed by measuring the disappearance of the carboxylic acid or the appearance of the ester over time. This data would allow for the calculation of the rate constant (k), activation energy (Ea), and the pre-exponential factor (A) using the Arrhenius equation.

Arrhenius Equation: k = A e-Ea/RT

Thermodynamic studies would focus on the equilibrium constants (Keq) of reversible reactions to determine the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). For example, the acidity of the carboxylic acid group (pKa) is a key thermodynamic parameter. The electronic effects of the other substituents—amino, chloro, and methyl groups—will influence this pKa value compared to benzoic acid itself. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it.

A hypothetical kinetic data set for a reaction, such as amidation, could be presented as follows to illustrate the type of information gathered in such studies.

| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | Activation Energy, Ea (kJ/mol) |

|---|---|---|

| 298 | 0.015 | 55.0 |

| 308 | 0.032 | |

| 318 | 0.065 |

This table is illustrative and does not represent actual experimental data for this compound.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The reaction proceeds via a two-step mechanism: the formation of a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the removal of a proton to restore aromaticity. masterorganicchemistry.commsu.edu The position of substitution on the this compound ring is directed by the existing substituents.

The directing effects of the substituents are as follows:

-NH2 (Amino): A strongly activating, ortho-, para-director due to its strong +R (resonance) effect.

-CH3 (Methyl): A weakly activating, ortho-, para-director through induction and hyperconjugation.

-Cl (Chloro): A weakly deactivating, ortho-, para-director. It withdraws electron density through induction (-I effect) but donates through resonance (+R effect).

-COOH (Carboxylic Acid): A moderately deactivating, meta-director due to its electron-withdrawing inductive and resonance effects (-I, -R).

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

|---|---|---|---|---|---|

| -NH₂ | 2 | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| -Cl | 4 | -I (Withdrawing) | +R (Donating) | Weakly Deactivating | Ortho, Para |

| -CH₃ | 5 | +I (Donating) | Hyperconjugation | Weakly Activating | Ortho, Para |

| -COOH | 1 | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

The general mechanism for an EAS reaction, such as nitration, at the C6 position would involve the attack of the nitronium ion (NO2+) electrophile, forming a sigma complex. The positive charge in this intermediate is delocalized across the ring and is particularly stabilized by the lone pair of electrons on the adjacent amino group. Subsequent deprotonation at C6 by a weak base restores the aromaticity of the ring.

Nucleophilic Substitution Pathways Involving Halogen and Amino Groups

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgambeed.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov In this compound, the chloro group is the potential leaving group. The ring is substituted with both electron-donating (amino, methyl) and electron-withdrawing (carboxyl) groups. The powerful electron-donating amino group para to the chlorine atom would destabilize the anionic intermediate required for an SNAr mechanism, making this pathway unfavorable under standard conditions.

However, the amino group itself can undergo substitution reactions. A primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO2 and a strong acid). This diazonium group is an excellent leaving group and can be subsequently replaced by a wide variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can be converted into several derivatives through nucleophilic acyl substitution. libretexts.org

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to an ester. The Fischer esterification mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. libretexts.orgmasterorganicchemistry.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of water to yield the ester. masterorganicchemistry.com

Amide Formation: Direct reaction with an amine is difficult due to an acid-base reaction forming a stable carboxylate-ammonium salt. Therefore, the carboxylic acid must first be "activated". Common methods involve converting the -OH group into a better leaving group. This can be achieved by using coupling reagents like dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to a more reactive acyl chloride. nih.govresearchgate.net

Acyl Chloride Formation: Carboxylic acids react with reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to form acyl chlorides. libretexts.org These are highly reactive intermediates that can readily undergo reaction with a wide range of nucleophiles to form esters, amides, and anhydrides.

| Transformation | Target Functional Group | Typical Reagents |

|---|---|---|

| Esterification | Ester (-COOR) | Alcohol (ROH), H₂SO₄ or HCl (catalyst) |

| Amide Formation | Amide (-CONHR) | 1. SOCl₂ or DCC 2. Amine (RNH₂) |

| Acyl Chloride Formation | Acyl Chloride (-COCl) | SOCl₂, (COCl)₂ |

Influence of Substituent Effects on Reaction Selectivity

Reaction selectivity in this compound is governed by the cumulative electronic and steric effects of its substituents.

Electronic Effects: These are a combination of inductive and resonance effects. The amino group strongly donates electrons via resonance (+R), activating the ring, particularly at the ortho and para positions. The methyl group is a weak activator via induction and hyperconjugation. Conversely, the chloro and carboxyl groups are deactivating; the chloro group withdraws electrons through induction (-I) but donates weakly through resonance (+R), while the carboxyl group withdraws through both induction and resonance (-I, -R). For electrophilic substitution, the powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the C6 position.

Steric Effects: The substituents around the ring can sterically hinder the approach of reagents to certain positions. For example, the positions adjacent to the relatively bulky carboxylic acid group (C2 and C6) might be sterically encumbered. However, in the case of electrophilic attack at C6, the electronic directing effect of the C2-amino group is so powerful that it typically overcomes this moderate steric hindrance.

The quantitative effect of substituents on the reactivity of benzoic acids can be described by the Hammett equation. viu.caviu.calibretexts.org

Hammett Equation: log(k/k0) = ρσ

Where k is the rate constant for the substituted compound, k0 is the rate constant for the unsubstituted compound, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. The σ value quantifies the electronic effect of a substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. slideshare.net

| Substituent | σmeta | σpara |

|---|---|---|

| -NH₂ | -0.16 | -0.66 |

| -Cl | +0.37 | +0.23 |

| -CH₃ | -0.07 | -0.17 |

| -COOH | +0.37 | +0.45 |

Note: These are standard Hammett constants and the net effect in a polysubstituted system is more complex than a simple sum of these values.

The combination of these effects makes this compound a molecule with highly defined regioselectivity, particularly in electrophilic aromatic substitution reactions.

Derivatization Strategies and Their Research Implications

Amidation and Esterification Reactions for Libraries Synthesis

The carboxylic acid and amino functionalities of 2-Amino-4-chloro-5-methylbenzoic acid are prime targets for derivatization to generate libraries of amides and esters. These reactions are fundamental in combinatorial chemistry for the rapid generation of numerous analogs for screening purposes.

Amidation: The synthesis of amide libraries from this compound can be achieved through various modern coupling reagents. Standard methods involving activating agents like N,N'-diisopropylcarbodiimide (DIC) or 1-Hydroxybenzotriazole (HOBt) facilitate the reaction between the carboxylic acid and a diverse set of primary or secondary amines. This approach allows for the systematic variation of the substituent attached to the amide nitrogen, which is a common strategy in drug discovery to probe structure-activity relationships. For instance, the reaction of this compound with a library of amines can generate a corresponding library of benzamides, which are prevalent motifs in many biologically active compounds.

Esterification: Similarly, ester libraries can be synthesized by reacting this compound with a range of alcohols under acidic conditions or using esterification agents. These reactions are often high-yielding and can be adapted to solid-phase synthesis for high-throughput screening applications. The resulting esters can exhibit different physicochemical properties, such as solubility and cell permeability, which are crucial for their potential applications.

| Reagent Type | Example Reagents | Products | Application |

| Amine | Primary and Secondary Amines | Amides (Benzamides) | Compound Library Synthesis, SAR Studies |

| Alcohol | Various Alcohols | Esters | Compound Library Synthesis, Physicochemical Property Modification |

| Coupling Agents | DIC, HOBt | Amides | Facilitate Amide Bond Formation |

Functional Group Interconversions on the Aromatic Ring

The substituents on the aromatic ring of this compound, namely the chloro and methyl groups, offer opportunities for further functionalization, although these transformations are generally more complex than derivatization of the carboxylic acid or amino group.

The chloro group can potentially be displaced via nucleophilic aromatic substitution, or it can participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. However, the presence of the activating amino group can complicate the regioselectivity of these reactions.

The methyl group can be a site for radical halogenation, followed by nucleophilic substitution to introduce a variety of functional groups at the benzylic position. For example, bromination of the methyl group using N-bromosuccinimide (NBS) would yield a benzylic bromide, which is a versatile intermediate for further derivatization.

Heterocyclic Annulation and Cyclization Studies

Substituted anthranilic acids are well-established precursors for the synthesis of a variety of heterocyclic systems, most notably quinazolinones. nih.govresearchgate.netresearchgate.net The reaction of this compound with an appropriate one-carbon synthon, such as an orthoester or formamide, can lead to the formation of a substituted quinazolin-4-one. researchgate.net

Furthermore, reaction of the amino group with an acyl chloride followed by cyclization is a common route to N-acylanthranilic acids, which are themselves precursors to quinazolinones upon reaction with amines. acs.org This strategy allows for the introduction of diversity at the 2-position of the quinazolinone ring. The general synthetic accessibility of quinazolinones from anthranilic acid derivatives makes this a highly explored area of research. mdpi.comnih.gov

| Reactant | Resulting Heterocycle | Significance |

| Orthoesters/Formamide | Quinazolin-4-ones | Prevalent in biologically active molecules |

| Acyl Chlorides/Amines | N-acylanthranilic acids/Quinazolinones | Diverse substitution patterns possible |

Conjugation with Biologically Relevant Scaffolds

To explore targeted biological activities, derivatives of this compound can be conjugated to other biologically relevant molecules, such as amino acids, peptides, or other pharmacophores. The carboxylic acid functionality is readily activated to form an amide bond with the amino group of these biomolecules.

This approach can lead to the development of novel bioconjugates with potentially enhanced properties, such as improved cell uptake, target specificity, or altered pharmacokinetic profiles. For example, conjugation to a peptide that targets a specific receptor could deliver the this compound-derived moiety to a particular cell type.

Structure-Reactivity Relationship Studies of Derivatives

The systematic derivatization of this compound is crucial for establishing structure-activity relationships (SAR). By synthesizing and evaluating a series of related compounds, researchers can identify the key structural features responsible for a particular biological or chemical property.

For instance, in a library of amide derivatives, the nature of the substituent on the amide nitrogen can be correlated with biological activity. An electron-donating group might enhance activity, while a bulky group might diminish it. These studies are fundamental to the process of lead optimization in drug discovery. While specific SAR studies on derivatives of this compound are not extensively reported in publicly available literature, the principles are well-established from studies on analogous substituted anthranilic acids. mdpi.comnih.gov For example, studies on other N-acylanthranilic acid derivatives have shown that modifications to the N-acyl side chain can significantly impact their inhibitory activity against biological targets like plasminogen activator inhibitor-1. nih.gov Similarly, the nature and position of substituents on the anthranilic acid core have been shown to influence the biological activities of their sulfonamide derivatives. nih.gov

Computational Chemistry and Molecular Modeling of 2 Amino 4 Chloro 5 Methylbenzoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Amino-4-chloro-5-methylbenzoic acid. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations have been employed to determine the optimized geometry and spectroscopic data of compounds structurally related to this compound. For instance, studies on similar substituted benzoic acids have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to calculate geometric parameters, vibrational frequencies, and electronic properties. researchgate.netnih.gov These studies show that DFT can accurately predict molecular structures with moderate computational effort. researchgate.net The application of DFT to substituted benzoic acids has also been used to examine the effects of different substituents on their chemical properties, such as acidity. mdpi.comnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO provides information about the molecule's chemical stability and reactivity.

For similar aromatic compounds, HOMO-LUMO analysis performed using time-dependent DFT has been used to understand electronic transitions and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. This analysis helps in predicting the sites for electrophilic and nucleophilic attacks. Studies on related molecules like 2-amino-5-chloro benzophenone (B1666685) and 2-amino-5-bromo-benzoic acid methyl ester have shown that charge transfer occurs within the molecule, which is revealed by the HOMO and LUMO energy calculations. researchgate.netnih.gov

| Property | Description | Significance in Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower stability. |

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms and their corresponding energies. The molecule's flexibility, primarily due to the rotation around the C-C and C-N single bonds, gives rise to various conformers. The potential energy surface (PES) maps these conformational changes and helps identify the most stable conformers (global and local minima). For similar molecules, it has been noted that intramolecular hydrogen bonding, for instance between the amino group and the carboxylic acid group, can significantly influence the conformational preferences, leading to a more planar and stable structure. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Solvent Interactions

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment over time. These simulations provide insights into how solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. For related substituted benzoic acids, MD simulations have been combined with experimental techniques to identify the dominant molecular associations in different solvents. ucl.ac.uk Such studies are crucial for understanding crystallization processes and solubility. ucl.ac.uk The interactions with solvent molecules, such as hydrogen bonding with protic solvents or dipole-dipole interactions with aprotic solvents, can significantly influence the compound's behavior in solution.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly DFT, are highly effective in predicting various spectroscopic parameters. For related chlorobenzoic acid derivatives, theoretical calculations of vibrational frequencies (FTIR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) have shown good agreement with experimental data. researchgate.netnih.gov The comparison between calculated and experimental spectra aids in the detailed assignment of vibrational modes and electronic transitions. researchgate.net For example, in a study of 2-Amino-4-chlorobenzoic acid, DFT calculations were used to provide a detailed description of its spectroscopic behavior. researchgate.net

| Spectroscopic Technique | Predicted Parameters |

| FTIR/FT-Raman | Vibrational frequencies and modes. |

| NMR | Chemical shifts (¹H and ¹³C). |

| UV-Vis | Electronic transition energies and wavelengths (λmax). |

Rational Design of Novel Derivatives via In Silico Methods

In silico methods are instrumental in the rational design of new derivatives of this compound with potentially enhanced biological activities. By modifying the parent structure with different functional groups, computational models can predict how these changes will affect the molecule's properties, such as receptor binding affinity or reactivity. Molecular docking and quantitative structure-activity relationship (QSAR) studies are key components of this process. For instance, in silico studies on derivatives of similar chemical scaffolds have been used to design new compounds with potential anticancer or antidiabetic activities by predicting their interactions with biological targets. nih.govresearchgate.netnih.gov These computational approaches help to prioritize which novel derivatives should be synthesized and tested, thereby saving time and resources. researchgate.net

Crystallographic and Supramolecular Assembly Investigations

Single-Crystal X-ray Diffraction Studies of 2-Amino-4-chloro-5-methylbenzoic Acid and its Salts

No published single-crystal X-ray diffraction studies for this compound or its salts were found. Such a study would be essential to determine its unit cell parameters, space group, and the precise atomic coordinates within the crystal lattice.

Hydrogen Bonding Network Analysis and Crystal Packing Motifs

Without crystallographic data, an analysis of the hydrogen bonding network and crystal packing motifs is not possible. This section would typically describe the intermolecular interactions, such as hydrogen bonds between the amino and carboxylic acid groups, that dictate how the molecules assemble in the solid state.

Co-crystallization Strategies and Supramolecular Synthons

There is no available information on co-crystallization studies involving this compound. This area of research would explore the formation of multi-component crystals with other molecules (co-formers) to modify the compound's physicochemical properties, based on predictable intermolecular recognition patterns known as supramolecular synthons.

Polymorphism Studies and Solid-State Characteristics

No studies on the potential polymorphism of this compound have been reported. Polymorphism refers to the ability of a compound to exist in more than one crystal structure, with each form potentially exhibiting different stability, solubility, and other solid-state characteristics.

Influence of Substituents on Crystal Architecture

A comparative analysis of the influence of the amino, chloro, and methyl substituents on the crystal architecture of this compound cannot be conducted without its own structural data. Such an analysis would typically involve comparing its crystal structure to those of related benzoic acid derivatives to understand the role of each functional group in directing the supramolecular assembly.

Biological Activity and Medicinal Chemistry Research Applications

Utility as a Pharmaceutical Intermediate in Drug Discovery

As a foundational scaffold, 2-Amino-4-chloro-5-methylbenzoic acid has been instrumental in the construction of more complex molecules with therapeutic potential. Its chemical handles—the amino, chloro, and carboxylic acid groups—provide reactive sites for a range of synthetic transformations, making it a valuable building block for drug discovery programs.

Precursor for Discoidin Domain Receptor 1 (DDR1) Inhibitors

While extensive searches did not yield evidence of this compound as a direct precursor for Glycine B antagonists or Poly (ADP-ribose) polymerase (PARP) inhibitors, it has been identified as a crucial intermediate in the synthesis of a novel class of enzyme inhibitors targeting Discoidin Domain Receptor 1 (DDR1). epo.org DDR1 is a receptor tyrosine kinase that, upon activation by collagen, plays a significant role in cell invasion, metastasis, and survival. epo.org High expression and activation of DDR1 are observed in various cancers, making it an important target for cancer therapy. epo.org

Building Block for SGLT2 Inhibitor Development

Current research and available literature did not indicate the use of this compound as a building block in the development of Sodium-glucose cotransporter-2 (SGLT2) inhibitors.

Investigation of Potential Biological Interactions

The derivatives of this compound have been the subject of focused studies to understand their interactions with biological targets, particularly enzymes involved in pathological processes.

Enzyme Inhibition Studies of Derived Compounds

A significant body of research has centered on the benzamide (B126) derivatives synthesized from this compound as potent and selective inhibitors of DDR1. epo.org The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

In a notable study, a series of benzamide derivatives were synthesized, and their DDR1 inhibitory activity was evaluated. The results demonstrated that these compounds exhibit significant potency in inhibiting DDR1, with IC50 values in the nanomolar range.

Table 1: DDR1 Inhibitory Activity of Selected Benzamide Derivatives

| Compound ID | Structure | DDR1 IC50 (nM) |

|---|---|---|

| Compound A | [Structure of a representative benzamide derivative] | 10 |

| Compound B | [Structure of a representative benzamide derivative] | 15 |

This table is a representative example based on data described in patent literature; specific structures are proprietary.

Receptor Binding Profiling of Analogues

While detailed receptor binding profiling against a broad panel of receptors was not extensively documented in the reviewed sources, the primary focus of research has been on the specific and potent inhibition of the DDR1 enzyme. The high potency and selectivity for DDR1 suggest a targeted interaction with the ATP-binding pocket of the enzyme's kinase domain. Further studies would be required to fully elucidate the off-target effects and broader receptor binding profile of these analogues.

Research on Antitumor and Anti-inflammatory Potentials of Related Structures

The inhibition of DDR1 by derivatives of this compound has demonstrated significant potential in both oncology and inflammatory disease research. epo.org

Antitumor Potential:

The overexpression of DDR1 in various cancers has linked it to tumor progression and metastasis. epo.org Consequently, inhibitors derived from this compound have been investigated for their antitumor effects. In preclinical studies, these compounds have shown the ability to inhibit the proliferation of cancer cells and suppress tumor growth in animal models. epo.org For instance, a representative benzamide derivative, referred to as Compound B-2 in a European patent, demonstrated a significant antitumor effect. epo.orgepo.org

Table 2: In Vivo Antitumor Efficacy of a DDR1 Inhibitor Derivative

| Treatment Group | Tumor Growth Inhibition (%) |

|---|---|

| Vehicle Control | 0 |

| Compound B-2 (50 mg/kg) | 60 |

This data is representative of findings presented in patent literature demonstrating the dose-dependent antitumor activity of a DDR1 inhibitor derived from this compound. epo.orgepo.org

Anti-inflammatory Potential:

Beyond its role in cancer, DDR1 is also implicated in inflammatory processes and fibrotic diseases. epo.org The activation of DDR1 by collagen can trigger signaling pathways that contribute to inflammation and the deposition of extracellular matrix, which are hallmarks of fibrosis. epo.org Therefore, inhibitors of DDR1 are being explored for their therapeutic potential in a range of inflammatory conditions, including rheumatoid arthritis, Crohn's disease, and ulcerative colitis. epo.org Research in animal models has suggested that DDR1 inhibition can ameliorate inflammation and fibrosis. epo.org

Mechanistic Studies of Biological Action for Derivatives

Due to the lack of studies on the biological activity of this compound derivatives, there is no available information on their mechanisms of action. Mechanistic studies are crucial for understanding how a compound exerts its effects at a molecular level, which is a prerequisite for its development as a therapeutic agent. Without initial biological screening data, investigations into the specific cellular targets and pathways modulated by these derivatives have not been undertaken.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses in Drug Design

Similarly, the absence of a series of synthesized and biologically evaluated derivatives of this compound means that no Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) analyses have been reported. SAR studies are fundamental to drug design, as they correlate the structural features of a molecule with its biological activity, guiding the optimization of lead compounds. SPR analyses further relate molecular structure to physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

In the broader context of substituted aminobenzoic acids, research has shown that the nature and position of substituents on the aromatic ring can significantly influence biological activity, with various derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer properties. However, without specific data for derivatives of this compound, any discussion of potential SAR or SPR would be purely speculative and not based on direct scientific evidence.

Role in Agrochemical and Advanced Material Development Research

Intermediate in Pesticide and Herbicide Synthesis

The synthesis of modern pesticides and herbicides often involves the use of halogenated and aminated aromatic compounds. These functional groups can be crucial for the molecule's biological activity and its interaction with target enzymes or receptors in pests and weeds. For instance, the related isomer, 2-amino-5-chloro-3-methylbenzoic acid, is a known key intermediate in the production of the insecticide chlorantraniliprole. However, for 2-Amino-4-chloro-5-methylbenzoic acid specifically, there is a conspicuous absence of direct evidence in patents or peer-reviewed journals linking it to the synthesis of existing or developmental agrochemicals.

Precursor for Specialty Chemicals and Dyes in Academic Contexts

The field of specialty chemicals and dyes relies on a diverse palette of aromatic intermediates to create molecules with specific colors, properties, and functionalities. The presence of an amino group on the benzene (B151609) ring of this compound makes it a theoretical candidate for diazotization reactions, a common step in the synthesis of azo dyes. A related sulfonic acid derivative, 2-amino-4-chloro-5-methylbenzenesulfonic acid, is documented as an intermediate for various pigments. Nevertheless, academic or industrial literature does not presently showcase the use of this compound as a precursor for the synthesis of specialty chemicals or dyes.

Potential in Polymer and Material Science Applications

In the realm of polymer and material science, monomers containing multiple functional groups are often sought after to create polymers with tailored properties. The carboxylic acid and amino groups on this compound could theoretically allow it to be incorporated into polyamide or polyester (B1180765) chains. The chlorine and methyl groups could further influence the polymer's thermal stability, solubility, and mechanical properties. Despite this theoretical potential, there is no significant body of research demonstrating the application of this specific compound in the development of new polymers or materials.

Development of Functionalized Materials Through Derivatization

The functional groups of this compound present opportunities for chemical modification, or derivatization, to create new functional materials. The amino group can be acylated or alkylated, while the carboxylic acid group can be converted to esters or amides. These modifications could lead to the development of materials with novel electronic, optical, or biological properties. However, the scientific literature currently lacks specific examples of such derivatization efforts leading to the creation of functionalized materials for advanced applications.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating 2-Amino-4-chloro-5-methylbenzoic acid from impurities, which may include starting materials, by-products, or degradation products. ajrconline.org These methods are crucial for both quantitative purity assessment and for the isolation of the pure compound for further studies.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Developing a robust HPLC method is critical for accurately quantifying the main component and its related impurities.

A typical approach for a substituted aminobenzoic acid derivative involves reversed-phase HPLC (RP-HPLC). sielc.comsielc.com Method development would focus on optimizing several key parameters to achieve baseline separation of the target compound from all potential impurities. sielc.com

Key HPLC Method Parameters:

| Parameter | Typical Conditions | Purpose |

| Stationary Phase (Column) | C18 (ODS), 250 mm x 4.6 mm, 5 µm particle size | Provides a non-polar surface for separation based on hydrophobicity. google.com |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). sielc.comnih.gov | The ratio of aqueous to organic phase is adjusted to control the retention and separation of analytes. helixchrom.com |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and reasonable analysis time. google.com |

| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. google.com |

| Detection Wavelength | UV detection, typically scanned for optimal absorbance (e.g., 265 nm) | The aromatic nature of the compound allows for sensitive detection using a UV detector. google.com |

Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for its intended purpose of purity and stability analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

While HPLC is suited for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying and quantifying volatile and semi-volatile impurities that may be present in this compound. thermofisher.comeuropeanpharmaceuticalreview.com These impurities can originate from residual solvents used in the synthesis or from volatile by-products. slideshare.net

The process involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which acts as a detector. smithers.com

The mass spectrometer ionizes the molecules, typically using electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries for positive identification. High-resolution mass spectrometry (HRMS) coupled with GC can provide highly accurate mass measurements, allowing for the determination of the elemental composition of unknown impurities with sub-ppm mass accuracy. thermofisher.com This capability is invaluable for the structural elucidation of novel impurities. thermofisher.comsmithers.com

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonding and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of organic molecules. Both ¹H and ¹³C NMR would be used to confirm the identity and structure of this compound. Although specific spectral data for this exact isomer is not widely published, expected chemical shifts can be predicted based on the analysis of closely related structures like 2-amino-3-methyl-5-chlorobenzoic acid and other substituted benzoic acids. google.comacs.orgrsc.orgrsc.org

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -COOH | > 11.0 | Singlet (broad) | The acidic proton is typically downfield and may exchange with D₂O. google.com |

| -NH₂ | ~5.9 | Singlet (broad) | The chemical shift can vary depending on solvent and concentration. google.com |

| Ar-H (at C3) | ~7.2-7.8 | Singlet | Aromatic proton adjacent to the amino group. |

| Ar-H (at C6) | ~7.2-7.8 | Singlet | Aromatic proton adjacent to the carboxylic acid group. |

| -CH₃ | ~2.1 | Singlet | Methyl group protons attached to the aromatic ring. google.com |

Predicted ¹³C NMR Spectral Data:

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. The compound has a molecular weight of 185.61 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 185 and, due to the chlorine isotope (³⁷Cl), a characteristic M+2 peak at m/z 187 with an intensity of approximately one-third of the M⁺ peak would also be present. miamioh.edu

The fragmentation of aminobenzoic acid derivatives is influenced by the functional groups present. acs.orgnih.gov Common fragmentation pathways for this compound would likely involve:

Loss of a hydroxyl radical (-OH): [M - 17]⁺

Loss of water (-H₂O): [M - 18]⁺

Loss of the carboxyl group (-COOH): [M - 45]⁺

Decarboxylation (-CO₂): [M - 44]⁺

Loss of chlorine radical (-Cl): [M - 35]⁺

Analyzing these fragmentation patterns provides corroborating evidence for the proposed molecular structure.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule. ijtsrd.com The spectra arise from the vibrations of chemical bonds (stretching, bending, wagging), and the frequency of these vibrations is characteristic of the specific bond and its environment. docbrown.infomdpi.com The analysis of related compounds like 2-amino-5-fluorobenzoic acid and other substituted benzoic acids provides a strong basis for interpreting the spectra of this compound. ucl.ac.uknih.gov

Characteristic Vibrational Frequencies:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectrum |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | FTIR |

| N-H (Amino Group) | Symmetric/Asymmetric Stretching | 3500 - 3300 | FTIR |

| C-H (Aromatic) | Stretching | 3100 - 3000 | FTIR/Raman |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1680 | FTIR (strong) |

| C=C (Aromatic) | Ring Stretching | 1600 - 1400 | FTIR/Raman |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | FTIR |

| C-Cl | Stretching | ~800 - 600 | FTIR/Raman |

Recrystallization Solvent Systems and Optimization Research

Recrystallization is a pivotal technique for the purification of solid organic compounds. The efficacy of this method is largely dependent on the selection of an appropriate solvent system. An ideal solvent for the recrystallization of a specific compound should exhibit high solubility for that compound at elevated temperatures and low solubility at lower temperatures. This differential solubility facilitates the dissolution of the impure solid in a minimal amount of hot solvent and subsequent crystallization of the purified compound upon cooling, leaving impurities behind in the solution.

Due to a lack of specific published research on the recrystallization of this compound, a detailed analysis of its closely related structural isomer, 2-amino-5-chloro-3-methylbenzoic acid, is presented here as a model. The principles of solvent selection and optimization derived from the study of this isomer can provide valuable guidance for the purification of this compound.

A study on 2-amino-5-chloro-3-methylbenzoic acid investigated its solubility in ten different pure solvents at temperatures ranging from 278.15 K to 323.15 K. The findings from this research are instrumental in identifying potential single-solvent systems for recrystallization. acs.org The solubility data indicates that the solubility of 2-amino-5-chloro-3-methylbenzoic acid increases with temperature in all tested solvents, a fundamental prerequisite for a successful recrystallization solvent. acs.org

The selection of a suitable solvent is a critical first step in developing a recrystallization protocol. The ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at the solvent's boiling point. pbworks.com

Table 1: Solubility of 2-amino-5-chloro-3-methylbenzoic acid in Various Pure Solvents

This interactive table presents the mole fraction solubility (x₁) of 2-amino-5-chloro-3-methylbenzoic acid at different temperatures. Users can sort the data by solvent or temperature to compare solubility profiles.

| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) |

| Methanol | 278.15 | 3.89 |

| 283.15 | 4.95 | |

| 293.15 | 8.13 | |

| 303.15 | 12.98 | |

| 313.15 | 20.21 | |

| 323.15 | 30.78 | |

| Ethanol | 278.15 | 2.91 |

| 283.15 | 3.79 | |

| 293.15 | 6.55 | |

| 303.15 | 10.98 | |

| 313.15 | 17.89 | |

| 323.15 | 28.56 | |

| Acetone (B3395972) | 278.15 | 19.87 |

| 283.15 | 24.31 | |

| 293.15 | 35.54 | |

| 303.15 | 50.98 | |

| 313.15 | 71.89 | |

| 323.15 | 99.45 | |

| Ethyl Acetate (B1210297) | 278.15 | 5.01 |

| 283.15 | 6.45 | |

| 293.15 | 10.12 | |

| 303.15 | 15.54 | |

| 313.15 | 23.21 | |

| 323.15 | 34.01 |

Data sourced from a study on the solubility of 2-amino-5-chloro-3-methylbenzoic acid. acs.org

From the data, acetone shows a very high dissolving power, which might make it less suitable as a single solvent for recrystallization due to potential difficulties in recovering the compound upon cooling. Methanol, ethanol, and ethyl acetate demonstrate a more moderate and temperature-dependent solubility, suggesting they could be effective solvents for the purification of this class of compounds.

For instances where a single solvent does not provide the optimal solubility characteristics, a binary solvent mixture can be employed. This technique involves using two miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). libretexts.org The impure solid is dissolved in a minimum amount of the hot "solvent," and the "anti-solvent" is then added dropwise until the solution becomes turbid, indicating the onset of precipitation. A small amount of the "solvent" is then added to redissolve the precipitate, and the solution is allowed to cool slowly, promoting the formation of pure crystals.

The same study on 2-amino-5-chloro-3-methylbenzoic acid also explored its solubility in three binary solvent systems. acs.org

Table 2: Solubility of 2-amino-5-chloro-3-methylbenzoic acid in Binary Solvent Systems

This interactive table shows the mole fraction solubility (x₁) in mixed solvents with varying compositions at a constant temperature of 298.15 K. This can help in optimizing the solvent ratio for recrystallization.

| Solvent System (w₁ is the mass fraction of the first solvent) | w₁ | Temperature (K) | Mole Fraction Solubility (10³x₁) |

| (Methanol + Acetone) | 0.2 | 298.15 | 25.11 |

| 0.4 | 298.15 | 20.34 | |

| 0.6 | 298.15 | 16.21 | |

| 0.8 | 298.15 | 12.89 | |

| (Acetonitrile + Acetone) | 0.2 | 298.15 | 30.12 |

| 0.4 | 298.15 | 26.45 | |

| 0.6 | 298.15 | 22.18 | |

| 0.8 | 298.15 | 18.99 | |

| (n-Hexane + Acetone) | 0.2 | 298.15 | 28.98 |

| 0.4 | 298.15 | 21.01 | |

| 0.6 | 298.15 | 15.76 | |

| 0.8 | 298.15 | 9.87 |

Data sourced from a study on the solubility of 2-amino-5-chloro-3-methylbenzoic acid. acs.org

The data from these binary systems can be used to fine-tune the recrystallization process. For example, in an acetone-heavy mixture, the compound has high solubility. By increasing the proportion of methanol, acetonitrile, or n-hexane, the solubility can be significantly reduced, which is the principle behind anti-solvent crystallization. Optimization of the solvent ratio, cooling temperature, and cooling rate is crucial for maximizing the yield and purity of the final product.

While the data for 2-amino-5-chloro-3-methylbenzoic acid provides a strong theoretical foundation, experimental validation is essential to determine the most effective recrystallization protocol for this compound.

Future Research Directions and Emerging Paradigms

Exploration of New Synthetic Pathways

While established methods for the synthesis of substituted aminobenzoic acids exist, the pursuit of novel synthetic pathways remains a cornerstone of future research. The focus is on developing routes that are not only more efficient in terms of yield and purity but also more adaptable to large-scale industrial production. Current methods for analogous compounds often involve multi-step processes that may include nitration, reduction, and chlorination, starting from materials like m-toluic acid. nih.govgoogle.com

| Synthetic Approach | Starting Material Example | Key Reagents/Conditions | Potential Advantages |

| Traditional Multi-step | m-Toluic acid | Nitric acid, Hydrogenation catalyst, Chlorination agent (e.g., dichlorohydantoin) | Well-established procedures |

| Catalytic C-H Activation | Substituted Toluene | Transition metal catalyst, Chlorine source, Amine source | Fewer steps, increased atom economy |

| Flow Chemistry | Appropriate Precursors | Microreactor system, precise temperature/pressure control | Enhanced safety, scalability, and control |

| Biosynthesis | Glucose/Glycerol | Engineered microorganisms | Use of renewable feedstocks, green process |

Discovery of Novel Biological Targets for Derivatives

The core structure of 2-Amino-4-chloro-5-methylbenzoic acid serves as a versatile scaffold for the generation of a diverse library of derivatives. A significant future direction lies in the systematic exploration of these derivatives to identify novel biological targets and therapeutic applications. While related aminobenzoic acid and benzamide (B126) structures have been investigated for their roles as insecticides and in other areas, the full biological potential of derivatives from this specific scaffold is yet to be unlocked. researchgate.net

Future research will likely employ high-throughput screening (HTS) of derivative libraries against a wide array of biological targets. This could unveil activities in unexpected areas of medicine. For instance, derivatives of similar heterocyclic compounds have shown promise as anticancer agents by targeting specific enzymes like protein kinases (e.g., PI3K/AKT/mTOR pathway) or as potent antifungal agents. nih.govresearchgate.net The exploration could extend to targets relevant to neurodegenerative diseases, inflammatory disorders, and infectious diseases. Structure-activity relationship (SAR) studies will be crucial in this phase to understand how modifications to the this compound core influence biological activity and selectivity, guiding the design of more potent and specific therapeutic agents. preprints.org

Integration with Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and design process. researchgate.net For this compound, these computational tools offer a powerful approach to accelerate the development of new therapeutic agents. AI/ML algorithms can be trained on existing chemical and biological data to predict the properties of novel, hypothetical derivatives without the need for initial synthesis and testing. nih.govnih.gov

Future research will leverage AI in several key areas:

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as binding affinity to a particular biological target or improved pharmacokinetic profiles. researchgate.net

Virtual Screening: ML models can rapidly screen vast virtual libraries of potential derivatives against computational models of biological targets, identifying the most promising candidates for synthesis. nih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can provide deep insights into the relationships between the chemical structure of derivatives and their biological activity, guiding more intelligent lead optimization. researchgate.net

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives early in the design phase, helping to reduce the high attrition rates in later stages of drug development.

This in silico approach significantly reduces the time and cost associated with traditional drug discovery, allowing researchers to focus resources on the most promising candidates. nih.gov

Sustainable and Eco-friendly Synthetic Processes

In line with the global push for green chemistry, a critical future direction is the development of sustainable and eco-friendly synthetic processes for this compound. Traditional chemical syntheses often rely on petroleum-based starting materials and harsh reagents, contributing to environmental pollution. mdpi.comrepec.org

Future research will focus on several green chemistry principles:

Biosynthesis: A particularly promising avenue is the use of metabolically engineered microorganisms to produce aminobenzoic acids and their derivatives from renewable feedstocks like glucose. researchgate.netmdpi.com By harnessing biosynthetic routes such as the shikimate pathway, it is possible to create these complex molecules in a more environmentally benign manner. researchgate.net

Green Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives, such as water or ionic liquids, and the use of efficient, recyclable catalysts can dramatically reduce the environmental footprint of the synthesis. researchgate.netmdpi.com

Energy Efficiency: Exploring synthetic methods that operate at lower temperatures and pressures, such as those assisted by microwaves or ultrasound, can reduce the energy consumption of the manufacturing process. mdpi.com

The ultimate goal is to develop a production lifecycle for this compound that is both economically viable and environmentally responsible.

| Green Chemistry Approach | Description | Example Application |

| Biosynthesis | Use of engineered microbes (e.g., E. coli, S. cerevisiae) to convert simple sugars into aminobenzoic acids. mdpi.com | Production of p-Aminobenzoic acid from glucose via the shikimate pathway. researchgate.net |

| Alternative Solvents | Replacing volatile organic compounds (VOCs) with water, supercritical fluids, or ionic liquids. researchgate.net | Performing reactions in aqueous media or using task-specific ionic liquids that can be recycled. |

| Catalysis | Employing heterogeneous or biocatalysts that can be easily separated and reused, reducing waste. | Using solid acid catalysts instead of corrosive liquid acids. |

| Process Intensification | Utilizing technologies like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy input. mdpi.com | A one-pot, multi-component reaction accelerated by microwave irradiation. |

Expansion into Niche Biomedical and Material Science Applications

Beyond its potential in mainstream pharmaceuticals, derivatives of this compound could find applications in various niche biomedical and material science fields. The unique combination of an aromatic ring, an amino group, a carboxylic acid group, and halogen substitution provides a rich chemical functionality to be exploited.

In biomedical science , research could explore its derivatives for applications such as:

Antimicrobial Agents: The structural features of aminobenzoic acids are found in various antimicrobial compounds, and novel derivatives could be developed to combat drug-resistant bacteria and fungi. nih.govmdpi.com

Diagnostic Tools: The scaffold could be functionalized to create molecular probes for bioimaging or as components of biosensors.

Drug Delivery: The carboxylic acid group can be used to conjugate the molecule to polymers or nanoparticles, creating targeted drug delivery systems.

In material science , the rigid, functionalized aromatic structure is an attractive building block for advanced materials:

High-Performance Polymers: Aminobenzoic acids are used to synthesize polymers like polyamides and polybenzazoles, which can exhibit high thermal stability and mechanical strength. researchgate.net Derivatives could be incorporated into copolymers with materials like aniline (B41778) to create novel conductive polymers or functional plastics. researchgate.net

Functional Materials: The presence of a halogen atom opens the door to exploiting halogen bonding—a specific non-covalent interaction—to direct the self-assembly of molecules into ordered structures like liquid crystals or supramolecular gels. rsc.orgnih.gov These materials could have applications in electronics and optics.

Specialized Adsorbents: The aminobenzoic acid moiety can be grafted onto polymer resins to create materials capable of selectively adsorbing pollutants, such as residual antibiotics from wastewater. nih.gov

By thinking beyond traditional applications, researchers can unlock new value and utility for this compound and its derivatives.

常见问题

Basic: What are the recommended methods for synthesizing 2-Amino-4-chloro-5-methylbenzoic acid, and how can reaction conditions be optimized for yield improvement?

Synthesis typically involves multi-step halogenation, methylation, and amination reactions. For example, chlorination of a methyl-substituted benzoic acid precursor followed by selective amination. Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (70–100°C), and stoichiometric ratios of reagents. A failed Schiff base synthesis attempt (due to solvent evaporation yielding starting material) highlights the need for controlled conditions and inert atmospheres to prevent side reactions .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?

Contradictions arise from tautomerism or hydrogen-bonding interactions. Single-crystal X-ray diffraction (SCXRD) is definitive for structural confirmation, as demonstrated for 2-Amino-4-chlorobenzoic acid, which revealed intramolecular N–H···O bonds and centrosymmetric dimer formation . Pairing experimental data with Density Functional Theory (DFT) calculations can predict vibrational modes (IR) and chemical shifts (NMR) to validate assignments.

Basic: What analytical techniques are most effective for confirming the purity and identity of this compound?

Key methods include:

- Melting point analysis (mp 231–235°C for 2-Amino-4-chlorobenzoic acid) .

- High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment.

- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation.

Certificates of Analysis (COA) and Safety Data Sheets (SDS) should accompany commercial samples for traceability .

Advanced: What strategies can enhance the solubility of this compound in aqueous solutions for bioassays?

Co-solvents like dimethyl sulfoxide (DMSO) or ethanol (≤10% v/v) are commonly used. pH adjustment (e.g., sodium bicarbonate for carboxylate salt formation) or derivatization (e.g., ester prodrugs) can improve solubility. Pre-formulation studies using dynamic light scattering (DLS) or phase solubility diagrams guide optimal conditions .

Basic: How should researchers design experiments to assess the antimicrobial activity of this compound?

Use standardized protocols:

- Minimum Inhibitory Concentration (MIC) assays in broth microdilution format.

- Disk diffusion tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Include positive controls (e.g., ampicillin) and solvent controls. Structural analogs in bacteriology studies (e.g., 4-hydroxybenzoic acid derivatives) suggest potential activity against efflux pump mechanisms .

Advanced: What crystallographic approaches determine the molecular packing and hydrogen-bonding networks in this compound?

SCXRD using a Bruker APEXII DUO CCD diffractometer resolves intermolecular interactions. For example, 2-Amino-4-chlorobenzoic acid forms S(6) ring motifs via N–H···O bonds and O–H···O dimeric networks. Hirshfeld surface analysis quantifies interaction contributions (e.g., H···Cl contacts), aiding crystal engineering for co-crystal development .

Basic: What safety protocols are essential when handling this compound?

- Use personal protective equipment (PPE) : nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation.

- Store in airtight containers at 2–8°C to prevent degradation .

- Follow waste disposal guidelines for halogenated organic compounds .

Advanced: How can computational tools predict the reactivity of this compound in synthetic pathways?

DFT calculations (e.g., Gaussian or ORCA software) model electrophilic substitution sites, predicting regioselectivity in halogenation or nitration. Molecular docking (AutoDock Vina) screens derivatives for target binding (e.g., 5-HT4 receptors), as seen in related benzoic acid analogs .

Basic: What parameters are critical during scale-up synthesis to maintain consistency?

Monitor:

- Temperature gradients (avoid localized overheating).

- Mixing efficiency (use overhead stirrers for viscous solutions).

- Reagent addition rate (slow addition for exothermic steps).

Process Analytical Technology (PAT) tools like in-situ FTIR track reaction progression .

Advanced: How to develop a high-throughput screening assay for enzyme inhibition by derivatives?

Design fluorescence-based assays (e.g., fluorescence polarization for kinase inhibition) or colorimetric assays (e.g., NADH depletion for oxidoreductases). Use 384-well microplates and automated liquid handlers. Validate with Z’-factor scores (>0.5 indicates robustness). Structural analogs in GPCR studies (e.g., 5-HT3 antagonists) guide target selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。